(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Catalog No.
S742632
CAS No.
956276-42-9
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

CAS Number

956276-42-9

Product Name

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

YKGWXZRHRQUYTA-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1

Organic Synthesis:

  • Asymmetric Catalysis: Due to its stereochemistry (having two "S" configurations), (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane can be used as a chiral ligand in asymmetric catalysis. Chiral ligands play a crucial role in promoting the formation of one enantiomer (mirror image) over another in chemical reactions. This property makes it valuable for synthesizing various enantiopure compounds with specific biological activities.

Medicinal Chemistry:

  • Drug Design and Development: The bicyclic structure and the presence of nitrogen atoms in (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane make it a potential scaffold for designing and developing new drugs. By modifying the molecule's functional groups, researchers can explore its potential interaction with various biological targets and evaluate its therapeutic potential for specific diseases.

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms within a seven-membered ring system. The compound is notable for its two stereogenic centers, both configured as "S," contributing to its chiral nature. The molecular formula of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is C13H16N2O2, with a molecular weight of 232.28 g/mol. Its systematic name reflects its tert-butoxycarbonyl (Boc) protective group, which is commonly used in organic synthesis to protect amines during

Due to the presence of the Boc group and the nitrogen atoms in its structure. It can undergo:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, yielding the corresponding amine.
  • Amination: The nitrogen atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can react with electrophiles in condensation reactions to form more complex structures .

Research indicates that (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane and its derivatives exhibit significant biological activity, particularly as ligands for nicotinic acetylcholine receptors. These receptors are implicated in various neurological functions and disorders. For instance, studies have shown that derivatives of this compound can act as potential radioligands for positron emission tomography imaging of cerebral α7 nicotinic acetylcholine receptors, which are associated with cognitive functions and certain neuropsychiatric disorders .

The synthesis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane typically involves several steps:

  • Starting Material Preparation: The synthesis often begins with readily available precursors such as benzyl 3-(tert-butoxycarbonylamino)-4-((methylsulfonyloxy)methyl)pyrrolidine-1-carboxylate.
  • Formation of the Bicyclic Structure: Key steps include cyclization reactions that form the bicyclic framework.
  • Boc Protection: The amine component is protected using the Boc group to facilitate further reactions without affecting the amine functionality.
  • Purification: The final product is usually purified through techniques such as chromatography to achieve a high purity level suitable for biological testing or further chemical modification .

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane has several applications in medicinal chemistry and drug development:

  • Chiral Ligand: Due to its stereochemistry, it serves as a chiral ligand in asymmetric catalysis.
  • Potential Therapeutics: Its derivatives are explored as potential therapeutic agents targeting nicotinic receptors, which could be beneficial in treating cognitive deficits and neuropsychiatric disorders.
  • Radioligand Development: It is utilized in the development of radioligands for imaging studies involving nicotinic acetylcholine receptors .

Interaction studies involving (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane focus on its binding affinity and selectivity towards nicotinic acetylcholine receptor subtypes. Research has demonstrated that certain derivatives exhibit high binding affinities (Ki values around 0.5 to 0.6 nM) for α7 nicotinic acetylcholine receptors, indicating their potential utility in pharmacological applications targeting cognitive enhancement and neuroprotection .

Several compounds share structural similarities with (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane, each exhibiting unique properties:

Compound NameCAS NumberSimilarityNotable Features
Tert-butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate1523571-18-70.93Different bicyclic structure
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate1086398-02-80.94Spirocyclic structure
Tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate186203-81-60.94Hexahydropyridine framework
(R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate392338-15-70.94Pyrrolidine derivative
(4aS,7aS)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate159991-07-80.94Octahydropyridine framework

The uniqueness of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane lies in its specific bicyclic structure and dual stereochemistry that enables targeted interactions with nicotinic acetylcholine receptors while providing a versatile scaffold for synthetic modifications and applications in drug discovery .

XLogP3

0.6

Wikipedia

Tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Dates

Modify: 2023-08-15

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